(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Overview
Description
(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene moiety, and an enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene Moiety: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.
Addition of the Enyl Group: The enyl group can be introduced via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol: shares similarities with other piperidine derivatives, such as piperidine itself, and other thiophene-containing compounds.
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene moiety but differ in their overall structure and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-4-11(2)9-16-7-5-13(14(17)10-16)15-12(3)6-8-18-15/h4,6,8,13-14,17H,5,7,9-10H2,1-3H3/b11-4+/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSKZGKHRXJOO-BAXJGOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(C(C1)O)C2=C(C=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CC[C@H]([C@@H](C1)O)C2=C(C=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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